N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-20-16(23)11-7-14(27-17(11)21(2)18(20)24)15(22)19-8-10-9-25-12-5-3-4-6-13(12)26-10/h3-7,10H,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYZMFMZJPKLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3COC4=CC=CC=C4O3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in medicinal chemistry. The biological activity associated with this compound has garnered attention for its implications in cancer therapy and other therapeutic areas.
- Molecular Formula : C₁₇H₁₈N₂O₄S
- Molecular Weight : 342.40 g/mol
- CAS Number : 5423-98-3
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been noted for its ability to inhibit certain enzymes and modulate signaling pathways that are critical in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that the compound may possess significant anticancer properties. Here are some key findings:
- Inhibition of Cancer Cell Lines :
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Dihydrobenzo[b][1,4]dioxin moiety | Enhances binding affinity to target proteins |
| Dimethyl substitution at N-1 | Increases lipophilicity and cellular uptake |
| Carboxamide group | Essential for maintaining biological activity |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cell Viability :
- In Vivo Studies :
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide. The compound's structural features suggest it may interact with various biological targets involved in cancer progression.
Neuroprotective Potential
Another significant application of the compound is in the field of neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from degeneration.
Mechanisms of Neuroprotection
- Anti-inflammatory Effects : The compound may reduce neuroinflammation by inhibiting pro-inflammatory cytokines.
- Oxidative Stress Reduction : It could enhance the antioxidant defense mechanisms within neuronal cells.
- Acetylcholinesterase Inhibition : Some derivatives have been screened for their ability to inhibit acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Screening : Researchers synthesized various derivatives and screened them against multiple cancer cell lines. One study reported a derivative with an IC50 value significantly lower than standard anticancer drugs.
- Neuroprotective Studies : Another study investigated the effects of similar compounds on neuronal cell viability under oxidative stress conditions. The results indicated that certain derivatives improved cell survival rates compared to untreated controls.
Comparison with Similar Compounds
Substitution Patterns and Activity
- The dihydrobenzo dioxin-carboxamide side chain may confer metabolic stability compared to simpler alkyl/aryl substituents .
- Compound 2d (): 3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide. Replaces dioxo groups with a thioxo and benzylthio substituent. Exhibits moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa due to the thioether’s nucleophilic reactivity .
- Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide. Differs via an ether linkage and dimethyl substitution on the pyrimidine, which may alter solubility and target affinity .
Dihydrobenzo[b][1,4]dioxin-Containing Analogues
Pharmacological Profiles
- Sulfamide Derivatives () : N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)sulfamides (e.g., Compounds 6 and 7) exhibit anticonvulsant activity. The sulfamide group’s hydrogen-bonding capacity contrasts with the carboxamide in the target compound, suggesting divergent therapeutic targets (e.g., ion channels vs. kinases) .
- Compound: N-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetamide. Shares the dihydrobenzo dioxin-methylacetamide backbone but lacks the pyrimidine core.
Structural Modifications
- Compound : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Incorporates a triazole-thioether group instead of pyrimidine, likely enhancing metal-binding capacity for kinase inhibition .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
The synthesis involves multi-step reactions, including alkylation of tetrahydrothieno[2,3-d]pyrimidine precursors and subsequent coupling with the dihydrobenzodioxine moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitution steps .
- Temperature control : Reactions often proceed at reflux (80–120°C) to ensure completion while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water) ensures ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- 1H/13C NMR : Assign protons and carbons in the dihydrobenzodioxine and tetrahydrothieno[2,3-d]pyrimidine moieties. DMSO-d6 is preferred for resolving exchangeable NH protons .
- IR spectroscopy : Confirm carbonyl (1670–1750 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities .
- HPLC-MS : Monitor purity (>95%) and verify molecular weight via ESI-HRMS in positive ion mode .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across biological assays?
- Comparative substituent analysis : Systematically vary substituents (e.g., methyl groups on the pyrimidine ring) and test against Proteus vulgaris and Pseudomonas aeruginosa to identify bioactivity trends .
- Dose-response validation : Use IC50/EC50 values from triplicate assays (p < 0.05) to distinguish true SAR from assay-specific artifacts .
- Molecular modeling : Overlay active/inactive analogs to pinpoint steric or electronic requirements for target engagement .
Q. What computational strategies predict binding interactions with biological targets like kinase enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu91 in p38 MAPK) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., hydrophobic contacts with Phe169) .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG ≤ -8 kcal/mol) to rank analogs .
Q. How to design experiments to elucidate metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via LC-QTOF-MS. Detect phase I products (hydroxylation, demethylation) and phase II conjugates .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation kinetics (t1/2) and isolate products for NMR characterization .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvent systems : Use 10% DMSO/PEG-400 in saline for intravenous administration (pH 7.4, 25°C) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI < 0.2) via solvent evaporation to enhance bioavailability .
Methodological Notes
- Basic questions focus on foundational synthesis and characterization.
- Advanced questions address mechanistic, computational, and translational challenges.
- Citations (e.g., ) reference peer-reviewed methodologies from the provided evidence, excluding non-academic sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
